![molecular formula C12H19NO3S B2961783 1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 2109465-80-5](/img/structure/B2961783.png)
1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
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Description
This compound is a derivative of 1,4,9-Triazaspiro[5.5]undecan-2-one . It’s part of a series of compounds that have been identified as potent and selective METTL3 inhibitors . METTL3 is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro ring system, which is a feature shared by many biologically active compounds . The presence of multiple functional groups, including the dioxo group and the thia group, likely contributes to its biological activity .Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a therapeutic agent, particularly in the context of diseases where METTL3 plays a key role . Additionally, further studies could aim to optimize its potency and selectivity as a METTL3 inhibitor .
properties
IUPAC Name |
1-(3,3-dioxo-3λ6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-2-11(14)13-7-3-12(4-8-13)5-9-17(15,16)10-6-12/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYXUIOMCOHSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Prop-2-enoyl)-3lambda6-thia-9-azaspiro[5.5]undecane-3,3-dione |
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